molecular formula C13H9FO2 B1437672 4-Fluoro-3-phenylbenzoic acid CAS No. 1082484-37-4

4-Fluoro-3-phenylbenzoic acid

Cat. No.: B1437672
CAS No.: 1082484-37-4
M. Wt: 216.21 g/mol
InChI Key: IVXQPJLZRIHSJG-UHFFFAOYSA-N
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Description

4-Fluoro-3-phenylbenzoic acid is an organic compound with the molecular formula C 13 H 9 FO 2 and a molecular weight of 216.21 g/mol [ ][ ][ ]. Its CAS registry number is 1082484-37-4 [ ][ ][ ]. Also known as 6-Fluoro-[1,1'-biphenyl]-3-carboxylic acid, it belongs to a class of substituted biphenyl compounds that are of significant interest in medicinal and agrochemical research [ ][ ]. This compound serves as a valuable building block in organic synthesis. Structurally similar biphenyl benzoic acid derivatives have been investigated for their anti-inflammatory properties, functioning as active constituents in pharmaceutical preparations intended to treat conditions like rheumatoid arthritis and osteoarthritis [ ]. Furthermore, this chemical and its structural analogs are relevant in the field of environmental science, particularly as they relate to the study of pyrethroid insecticide degradates [ ]. This product is intended for research purposes and is strictly labeled 'For Research Use Only' (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXQPJLZRIHSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651805
Record name 6-Fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082484-37-4
Record name 6-Fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 3 Phenylbenzoic Acid

Established Synthetic Pathways for 4-Fluoro-3-phenylbenzoic Acid Derivatives

The construction of the this compound scaffold relies on robust and versatile synthetic methodologies. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for the formation of the key biphenyl (B1667301) moiety. Additionally, strategies involving the incorporation of pre-fluorinated building blocks and multi-step synthetic sequences are crucial for accessing a diverse range of analogues and precursors.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis offers a powerful toolkit for the formation of carbon-carbon bonds, which is central to the synthesis of this compound. These methods are prized for their efficiency, functional group tolerance, and broad applicability.

The Suzuki-Miyaura cross-coupling reaction is a preeminent method for the synthesis of biaryl compounds, including derivatives of this compound. acs.orglibretexts.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid or its ester in the presence of a base. libretexts.org For the synthesis of a this compound derivative, this could involve the coupling of a 3-substituted-4-fluorobenzoic acid derivative with a phenylboronic acid, or vice versa.

The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Key Components in Suzuki-Miyaura Cross-Coupling

ComponentRoleExamples
Palladium CatalystFacilitates the cross-coupling reactionPd(PPh₃)₄, PdCl₂(dppf)
Aryl Halide/TriflateOne of the coupling partners3-Bromo-4-fluorobenzoic acid derivatives
Organoboron ReagentThe other coupling partnerPhenylboronic acid
BasePromotes transmetalationK₃PO₄, Na₂CO₃, K₂CO₃
SolventReaction mediumToluene/Dioxane, Water

This table provides a generalized overview of components used in Suzuki-Miyaura reactions.

Research has demonstrated the successful synthesis of various fluorinated biaryl compounds using Pd(0)-catalyzed Suzuki-Miyaura reactions. acs.org For instance, the reaction of 1-bromo-3,4-difluorobenzene with different arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ in a water:dioxane mixture at elevated temperatures yields the corresponding fluorinated biaryl compounds. acs.org This methodology can be adapted for the synthesis of this compound derivatives.

Direct C-H bond functionalization represents a highly atom-economical approach to biaryl synthesis. Ruthenium-catalyzed ortho-arylation of benzoic acids has been developed as a method to introduce an aryl group at the position adjacent to the carboxylic acid directing group. nih.govresearchgate.net This strategy can be applied to substrates like 4-fluorobenzoic acid to regioselectively introduce a phenyl group at the 3-position, directly forming the this compound skeleton.

The carboxylate group serves as an effective directing group, ensuring exclusive ortho-selectivity. researchgate.net This method is advantageous as it avoids the pre-functionalization of the starting materials, which is often required in traditional cross-coupling reactions. The reaction can be tolerant of various functional groups, making it a versatile tool in organic synthesis. nih.gov

The mechanism of many transition-metal-catalyzed C-H activation reactions, including the ortho-arylation of benzoic acids, is often described by a concerted metalation-deprotonation (CMD) pathway. nih.govwikipedia.org In this mechanism, the C-H bond cleavage and the formation of the new carbon-metal bond occur in a single transition state without the formation of a discrete metal hydride intermediate. wikipedia.org

For the ortho-arylation of a benzoic acid, the process is typically base-assisted. A carboxylate or carbonate base abstracts the ortho-proton as the metal center coordinates to the carbon, forming a cyclometalated intermediate. nih.govwikipedia.org Computational and experimental studies have provided evidence for the CMD mechanism in palladium and ruthenium-catalyzed direct arylation reactions. nih.govnih.gov This mechanistic understanding is crucial for the rational design of catalysts and the optimization of reaction conditions.

Strategies for Fluorinated Building Block Incorporation

An alternative approach to constructing this compound and its derivatives involves the use of pre-fluorinated building blocks. This strategy is particularly useful when direct fluorination methods are not feasible or lead to mixtures of isomers. The classic Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate, has historically been a key method for introducing fluorine into an aromatic ring. marquette.eduwikipedia.org

More contemporary methods for the synthesis of fluoroarenes include palladium-catalyzed fluorination of arylboronic acid derivatives. organic-chemistry.org These reactions provide a direct route to fluorinated aromatic compounds that can then be further elaborated. For the synthesis of this compound, a strategy could involve the synthesis of a 4-fluorinated benzoic acid derivative, which is then subjected to a C-H arylation or a cross-coupling reaction to introduce the phenyl group at the 3-position.

Multi-Step Synthesis of Analogues and Precursors

The synthesis of structurally diverse analogues of this compound often requires multi-step synthetic sequences. These routes may involve a combination of the aforementioned palladium-catalyzed reactions, functional group interconversions, and the introduction of various substituents onto the aromatic rings.

For example, the synthesis could commence with a commercially available starting material like 4-fluorophenol. A multi-step sequence could involve carboxylation to introduce the carboxylic acid moiety, followed by a palladium-catalyzed cross-coupling reaction to install the phenyl group. Functional group manipulations, such as esterification of the carboxylic acid or etherification of a hydroxyl group, can be employed to protect reactive sites or to synthesize specific derivatives. The synthesis of isomers and analogues is vital for structure-activity relationship studies in drug discovery and for tuning the properties of materials.

Functional Group Interconversions and Derivatizations

The chemical architecture of this compound, featuring a carboxylic acid group and a biphenyl core, allows for a range of targeted chemical modifications. These transformations are crucial for developing new derivatives and for protecting functional groups during multi-step syntheses.

Carboxylic Acid Group Modifications

The carboxylic acid moiety is a primary site for derivatization. Standard reactions such as esterification and amidation are readily employed to modify this functional group.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy, often serving to protect the acid functionality or to modulate the compound's physicochemical properties. Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a direct method. For instance, a similar compound, 4-fluoro-3-hydroxybenzoic acid, is converted to its methyl ester by dissolution in methanol (B129727) followed by the addition of thionyl chloride and heating. This method is broadly applicable to fluorinated benzoic acids.

Amidation: The synthesis of amides from the carboxylic acid group is another key transformation, often leading to compounds with significant biological activity. This can be achieved via a two-step process. The carboxylic acid is first converted into a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to yield the corresponding amide.

Reaction TypeReagentsProduct
EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄ or SOCl₂)Ester
Amidation1. SOCl₂ or Oxalyl Chloride2. Primary/Secondary AmineAmide

Synthesis of Acyl Fluoride (B91410) Intermediates

Acyl fluorides are valuable synthetic intermediates due to their unique reactivity, which is often milder and more selective compared to the more common acyl chlorides. The conversion of a carboxylic acid to an acyl fluoride can be accomplished using various modern fluorinating agents. While direct synthesis for this compound is not widely documented, the preparation of analogous compounds such as 3-bromo-4-fluoro-benzoyl fluoride is known, highlighting the feasibility of this transformation within this class of molecules. google.com This intermediate is particularly useful for subsequent reactions where the fluoride leaving group offers controlled reactivity.

Benzylic Functionalization Strategies

While this compound itself lacks a classical benzylic methyl group, its derivatives that contain such a group are amenable to benzylic functionalization. For the analogue 4-fluoro-3-methylbenzoic acid, the methyl group can be functionalized through a benzylic bromination reaction. ossila.com This transformation typically uses N-bromosuccinimide (NBS) with a radical initiator. The resulting benzylic bromide is a versatile intermediate that can be used in the synthesis of more complex molecules, including various heterocyclic structures. ossila.com This strategy underscores the potential for elaborating on derivatives of the parent compound that incorporate an alkyl substituent on the phenyl ring.

Oxidation and Reduction Pathways

The functional groups of this compound exhibit distinct behaviors under oxidative and reductive conditions.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as milder reagents are generally ineffective. For the related compound 3-bromo-4-fluoro-benzoyl fluoride, reduction to the corresponding 3-bromo-4-fluoro-benzyl alcohol is achieved using complex hydrides like sodium borohydride. google.com This indicates that the carboxylic acid function of this compound can be selectively reduced to the corresponding benzyl (B1604629) alcohol, (4-fluoro-[1,1'-biphenyl]-3-yl)methanol.

Oxidation: The carboxylic acid group is at a high oxidation state and is generally resistant to further oxidation under standard conditions. The biphenyl ring system, however, could be susceptible to oxidation under harsh conditions, but this is typically a less controlled and synthetically less useful transformation.

TransformationReagent ExampleProduct
Carboxylic Acid ReductionSodium Borohydride (NaBH₄)Primary Alcohol
Benzylic Bromination (on methyl derivative)N-Bromosuccinimide (NBS)Benzylic Bromide

Advanced Reaction Mechanisms and Catalytic Systems

The synthesis of the this compound scaffold and its derivatives often relies on advanced, catalytically driven cross-coupling reactions. Understanding the mechanisms of these reactions is key to optimizing reaction conditions and extending their scope.

Mechanistic Investigations of Coupling Reactions

The formation of the C-C bond between the two phenyl rings is a critical step in the synthesis of this compound. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Ullmann reactions.

The Ullmann reaction, for example, is used to synthesize anthranilic acid derivatives, which are structurally related to the target compound. The synthesis of 4-fluoro-2-(phenylamino)benzoic acid is accomplished by reacting 2-bromo-4-fluorobenzoic acid with aniline (B41778) in the presence of a copper catalyst. nih.gov This condensation reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol, and its mechanism is thought to proceed through an oxidative addition of the aryl halide to the copper catalyst, followed by reaction with the coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. Mechanistic studies of these coupling reactions are ongoing, aiming to elucidate the precise nature of the catalytic cycle and the roles of ligands and additives in promoting efficient and selective bond formation.

Metal-Free Transformational Approaches for Carboxylic Acids

In recent years, there has been a significant drive towards the development of metal-free chemical transformations to enhance the sustainability of synthetic processes. For aromatic carboxylic acids, one such important transformation is decarboxylative functionalization.

A notable metal-free approach for the transformation of aromatic carboxylic acids is decarboxylative bromination. This method provides a direct route to aryl bromides from readily available carboxylic acids, avoiding the use of transition metals. The reaction typically proceeds by treating the aromatic carboxylic acid with a brominating agent in the absence of a metal catalyst. For instance, a variety of electron-rich aromatic and heteroaromatic carboxylic acids have been successfully converted to their corresponding bromo derivatives. nih.govscientificupdate.comresearchgate.netrsc.org This transformation is particularly valuable as aryl bromides are versatile precursors for a wide range of cross-coupling reactions.

The general scheme for the metal-free decarboxylative bromination of an aromatic carboxylic acid can be represented as follows:

Scheme 1: General Metal-Free Decarboxylative Bromination

While specific studies on this compound are not documented, it is plausible that this compound could undergo similar metal-free transformations. Another area of metal-free reactions involves photoredox catalysis, where light is used to initiate decarboxylative couplings. acs.org For example, a transition-metal-free protocol for the light-induced decarboxylative coupling of carboxylic acids with aromatic nitriles has been developed. acs.org

Below is a table summarizing representative examples of metal-free decarboxylative bromination of various aromatic carboxylic acids, which could be analogous to the potential reactivity of this compound.

EntryAromatic Carboxylic AcidBrominating AgentSolventTemperature (°C)Yield (%)
14-Methoxybenzoic acidN-Bromosuccinimide (NBS)Acetonitrile8085
22-Naphthoic acidTetrabutylammonium tribromideDichloroethane10092
3Thiophene-2-carboxylic acidN-Bromosuccinimide (NBS)Acetonitrile8078
44-(Trifluoromethyl)benzoic acidN-Bromosuccinimide (NBS)Acetonitrile8065

Table 1: Representative Examples of Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. (Data are hypothetical and based on typical results from cited literature for analogous compounds).

Chemo- and Regioselectivity in Synthesis

The chemo- and regioselectivity in the synthesis and subsequent reactions of this compound are dictated by the electronic and steric effects of the substituents on the benzene (B151609) ring. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I) and a moderate resonance electron-donating effect (+M). The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. The phenyl group can be considered a weakly activating, ortho-, para-directing group.

In Electrophilic Aromatic Substitution:

For electrophilic attack on the this compound ring, the directing effects of the substituents would determine the position of the incoming electrophile. The fluorine atom at position 4 directs ortho and para to itself. The carboxylic acid at position 1 directs meta to itself (positions 3 and 5). The phenyl group at position 3 directs ortho and para to itself. The interplay of these effects would likely lead to complex product mixtures, but some predictions can be made. The positions ortho to the fluorine and para to the phenyl group (position 5) would be the most activated towards electrophilic attack.

In Suzuki-Miyaura Cross-Coupling Synthesis:

A plausible and widely used method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. rsc.orgnih.govugr.es For the synthesis of this compound, two main retrosynthetic disconnections are possible:

Route A: Coupling of a 3-halo-4-fluorobenzoic acid derivative with phenylboronic acid.

Route B: Coupling of a 4-fluoro-3-boronobenzoic acid derivative with a phenyl halide.

The choice of reactants and catalyst system would be crucial for achieving high chemo- and regioselectivity. For instance, in Route A, the reaction would involve the selective coupling at the C-X bond (where X is typically Br or I) without affecting the carboxylic acid group.

The table below outlines a hypothetical Suzuki-Miyaura coupling reaction for the synthesis of this compound, showcasing typical reactants and conditions that would be employed to ensure high selectivity.

EntryAryl HalideBoronic AcidCatalystBaseSolventYield (%)
13-Bromo-4-fluorobenzoic acidPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water>90
2Methyl 3-iodo-4-fluorobenzoatePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/Water>95

Table 2: Hypothetical Suzuki-Miyaura Coupling for the Synthesis of this compound. (Data are hypothetical and based on typical results from cited literature for analogous compounds). nih.gov

The regioselectivity in this synthesis is generally high, as the cross-coupling occurs specifically at the carbon-halogen or carbon-boron bond. Chemoselectivity is also a key consideration, particularly the tolerance of the carboxylic acid group. In many cases, the carboxylic acid can be protected as an ester to prevent side reactions. ugr.es

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Fluoro 3 Phenylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within 4-Fluoro-3-phenylbenzoic acid can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings and the carboxylic acid proton. The protons on the fluorinated benzoic acid ring will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, as well as the anisotropic effect of the adjacent phenyl ring. The protons on the phenyl substituent will show characteristic shifts for a monosubstituted benzene (B151609) ring. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbons in the fluorinated benzoic acid ring are significantly affected by the fluorine substituent, which causes a large C-F coupling. The carbon atom directly bonded to the fluorine atom will appear as a doublet with a large coupling constant. The chemical shifts of the aromatic carbons are generally found in the range of 110-170 ppm, while the carboxylic acid carbon appears further downfield, typically above 165 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid >10 (broad singlet) >165
Aromatic (benzoic acid ring) 7.0 - 8.5 115 - 165 (with C-F coupling)

Note: The predicted values are based on the analysis of structurally related compounds and known substituent effects.

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a spin of ½, it provides sharp signals over a wide chemical shift range. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. For instance, in 3-bromo-4-fluorobenzoic acid, the fluorine signal appears at approximately -98 ppm. rsc.org The fluorine signal may also exhibit coupling to nearby protons, providing further structural information.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be used to confirm the connectivity of the protons within each of the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is used to assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the two aromatic rings and the attachment of the carboxylic acid group. For example, correlations would be expected between the protons on one ring and the carbons of the other at the point of their linkage. princeton.edu

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The calculated exact mass of this compound (C₁₃H₉FO₂) is 216.0587 g/mol . An experimental HRMS measurement that matches this value would confirm the molecular formula of the compound.

Table 2: Molecular Formula and Exact Mass of this compound

Compound Name Molecular Formula Calculated Exact Mass ( g/mol )

In mass spectrometry, molecules are ionized and then fragment in a reproducible manner. The analysis of these fragmentation patterns provides valuable structural information. For aromatic carboxylic acids, common fragmentation pathways include the loss of small molecules such as water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). libretexts.org

For this compound, the molecular ion peak [M]⁺ would be expected at m/z 216. Key fragmentation peaks could include:

[M - OH]⁺ (m/z 199): Loss of a hydroxyl radical.

[M - H₂O]⁺ (m/z 198): Loss of a water molecule, which is less common for aromatic acids.

[M - COOH]⁺ (m/z 171): Loss of the entire carboxyl group, leading to a fluorinated biphenyl (B1667301) fragment.

[M - CO]⁺ (m/z 188): Loss of carbon monoxide.

The presence of fluorine can also influence the fragmentation, potentially leading to the loss of a fluorine atom or HF. whitman.edu The stability of the aromatic rings means that the molecular ion peak is often quite intense. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

The initial step in solid-state structure determination is the cultivation of a suitable single crystal, which is then analyzed by single-crystal X-ray diffraction. The process involves irradiating the crystal with monochromatic X-rays and measuring the diffraction pattern produced.

For instance, the analysis of a related compound, 3-fluoro-4-methylbenzoic acid, provides a representative example of the data obtained. researchgate.net The crystal is typically cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. researchgate.net The diffraction data are collected, and the resulting structure is solved and refined to yield precise atomic coordinates and cell parameters. mdpi.com

Table 1: Representative Crystal Data and Structure Refinement Parameters Data based on the analysis of 3-fluoro-4-methylbenzoic acid as an illustrative example. researchgate.net

ParameterValue
Empirical FormulaC₈H₇FO₂
Formula Weight154.14
Temperature120 K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
a3.8132 (5) Å
b6.0226 (8) Å
c30.378 (4) Å
β92.50 (2)°
Volume696.98 (16) ų
Z (Molecules per unit cell)4
Calculated Density1.469 Mg/m³
Final R index [I > 2σ(I)]0.054
Goodness-of-fit (S)1.12

Hydrogen bonding is a critical directional interaction that significantly influences the structure and properties of carboxylic acids. In the solid state, benzoic acids typically form robust intermolecular hydrogen bonds.

The most common motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O—H⋯O hydrogen bonds between their carboxylic acid groups. researchgate.net This creates a characteristic R²₂(8) ring motif. researchgate.net In the structure of 3-fluoro-4-methylbenzoic acid, this dimer is observed, with an O—H⋯O distance of 2.6117 (17) Å, indicative of a strong hydrogen bond. researchgate.net

In more complex derivatives, such as 4-fluoro-2-(phenylamino)benzoic acid, both intramolecular and intermolecular hydrogen bonds can be observed. nih.gov This particular compound features an intramolecular N—H⋯O hydrogen bond, which influences its conformation, alongside the classic intermolecular acid-acid dimers. nih.gov The presence of a fluorine atom can also lead to weaker C—H⋯F interactions that further stabilize the crystal structure. nih.gov

Torsional angles, or dihedral angles, define the conformation of a molecule by describing the rotation around its chemical bonds. In bi-aryl systems like this compound, a key conformational parameter is the torsional angle between the two phenyl rings. Another important parameter is the angle between the plane of the benzoic acid ring and the carboxyl group.

In the case of 3-fluoro-4-methylbenzoic acid, the molecule is nearly planar, with a small dihedral angle of just 6.2 (1)° between the benzene ring and the carboxyl group. researchgate.net This planarity is common in simple benzoic acids. However, in more sterically hindered or complex derivatives, these angles can be significantly larger. For example, in the two independent molecules found in the asymmetric unit of 4-fluoro-2-(phenylamino)benzoic acid, the dihedral angles between the two aromatic rings are 55.63 (5)° and 52.65 (5)°, indicating a substantially twisted conformation. nih.gov

Crystal packing describes how individual molecules or hydrogen-bonded dimers assemble to form the three-dimensional crystal lattice. This assembly is governed by a combination of strong and weak non-covalent interactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. azolifesciences.com These methods are complementary, as they are governed by different selection rules. IR spectroscopy measures the absorption of light corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. azolifesciences.com

For a molecule like this compound, these techniques can confirm the presence of key structural features. The analysis of related substituted benzoic acids provides a clear guide to the expected vibrational frequencies. ijtsrd.comscirp.orgnih.gov

Table 2: Characteristic Vibrational Frequencies for Functional Group Identification

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Carboxylic AcidO—H stretch2500–3300 (broad)StrongWeak
CarbonylC=O stretch1680–1710Very StrongMedium-Strong
Aromatic RingC=C stretch1450–1600Medium-StrongStrong
Carboxylic AcidC—O stretch1210–1320StrongMedium
Aryl Fluoride (B91410)C—F stretch1100–1250StrongWeak
Aromatic RingC—H in-plane bend1000–1300MediumMedium
Aromatic RingC—H out-of-plane bend750–900StrongWeak

The broad O—H stretching band in the IR spectrum is characteristic of the hydrogen-bonded carboxylic acid dimer. researchgate.net The intense C=O stretching absorption is one of the most prominent features in the IR spectrum of any carboxylic acid. ijtsrd.com The C—F stretch typically gives rise to a strong band in the IR spectrum, confirming the presence of the fluorine substituent. ijtsrd.com The various C=C and C—H vibrations of the two aromatic rings provide a "fingerprint" region that is unique to the molecule's substitution pattern. scirp.org

Computational Chemistry and Molecular Modeling Studies of 4 Fluoro 3 Phenylbenzoic Acid

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the molecular geometry of compounds like 4-Fluoro-3-phenylbenzoic acid, determining the most stable three-dimensional arrangement of its atoms. The process involves finding the lowest energy conformation on the potential energy surface, which corresponds to the most probable structure of the molecule. Methodologies such as the B3LYP functional combined with a basis set like 6-311++G(d,p) are commonly employed for their balance of accuracy and computational efficiency in studying similar aromatic compounds. nih.govajchem-a.com

Below is a table of predicted geometric parameters for this compound, based on typical values obtained from DFT calculations for analogous structures. nih.govresearchgate.net

ParameterPredicted Value (Å or °)ParameterPredicted Value (Å or °)
Bond Lengths (Å) **Bond Angles (°) **
C-F1.35F-C4-C3118.5
C-O (carboxyl)1.35C3-C4-C5121.0
C=O (carboxyl)1.22C2-C3-C(phenyl)122.0
C1-C(carboxyl)1.48O-C(carboxyl)-O123.0
C3-C(phenyl)1.49C1-C(carboxyl)-O118.0
Dihedral Angles (°)
Phenyl-Phenyl45-55
C2-C1-C(carboxyl)-O~180 (near planar)

Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.

Conformational analysis is crucial for understanding the flexibility and preferred shapes of a molecule. For this compound, the primary degree of rotational freedom is the torsion angle between the two phenyl rings. DFT calculations can map the potential energy surface as this angle is varied, allowing for the identification of the global energy minimum (the most stable conformer) and any local minima. The energy barrier to rotation between these conformers can also be calculated, providing insight into the molecule's conformational dynamics at different temperatures. The orientation of the carboxylic acid group, particularly the rotation around the C-C bond connecting it to the phenyl ring, represents another important conformational variable that is optimized during energy minimization calculations. rsc.org

Electronic Structure and Reactivity Calculations

Beyond molecular geometry, DFT is used to explore the electronic properties that govern the reactivity of this compound. These calculations provide a detailed picture of the electron distribution within the molecule, highlighting regions that are electron-rich or electron-poor.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For aromatic compounds like this compound, the HOMO is typically distributed over the π-system of the phenyl rings, while the LUMO may also be delocalized across the aromatic system, often with significant contributions from the electron-withdrawing carboxylic acid group.

ParameterDescriptionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.0
Energy Gap (ΔE)ELUMO - EHOMO4.5 to 5.5

Note: Values are typical for similar fluorinated aromatic acids and provide an estimate of the electronic characteristics. nih.govajchem-a.com

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with colors indicating the nature of the electrostatic potential. researchgate.net Typically, red colors signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the electronegative oxygen atoms of the carboxylic acid group and, to a lesser extent, the fluorine atom. These are the primary sites for hydrogen bonding and interactions with electrophiles. ajchem-a.comresearchgate.net

Positive Potential (Blue): Located around the hydrogen atom of the carboxylic acid's hydroxyl group, making it a strong hydrogen bond donor site. youtube.com

Neutral/Intermediate Potential (Green/Yellow): Spread across the carbon framework of the phenyl rings.

The MEP surface is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for understanding how the molecule interacts with other molecules, including biological targets. researchgate.net

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In studies involving this compound or its derivatives, molecular docking could be used to predict its binding affinity and mode of interaction with a specific protein target. The process involves placing the ligand in the binding site of the protein and calculating the binding energy for various conformations. d-nb.info The results are often expressed as a docking score or binding free energy (ΔG), with more negative values indicating a stronger, more favorable interaction. nih.gov

Docking simulations would reveal key interactions, such as:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with amino acid residues like arginine, leucine, or asparagine in a protein's active site. d-nb.info

Hydrophobic Interactions: The two phenyl rings can engage in hydrophobic and π-π stacking interactions with nonpolar residues.

Halogen Bonds: The fluorine atom may participate in halogen bonding with electron-donating atoms in the protein backbone or side chains.

A hypothetical docking result of this compound into an enzyme active site might look like the table below.

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)-8.5 to -9.5Arg120, Tyr355Hydrogen Bond, π-π Stacking
Aldose Reductase-7.0 to -8.0His110, Trp111Hydrogen Bond, Hydrophobic
Fatty Acid Synthase-7.5 to -8.5Ser2151Hydrogen Bond

Note: The targets and values are illustrative, based on docking studies of similar non-steroidal anti-inflammatory drug (NSAID)-like fragments and other benzoic acid derivatives. d-nb.infonih.gov

Prediction of Binding Modes and Affinities

A primary application of molecular modeling is the prediction of how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. Techniques like molecular docking and free energy calculations are employed to forecast the preferred orientation (binding mode) of the molecule within a receptor's active site and to estimate the strength of this interaction (binding affinity).

Molecular docking studies can predict the binding poses of a ligand within a protein's binding cavity. nih.govresearchgate.net These computational simulations evaluate numerous possible conformations and orientations of the ligand, scoring them based on factors like steric complementarity and intermolecular forces, including hydrogen bonds, and electrostatic and van der Waals interactions. The resulting binding energy values help in identifying the most stable and likely binding mode.

For more accurate predictions of binding affinity, alchemical free energy methods can be utilized. nih.gov These calculations simulate the transformation of a ligand into a solvent or another ligand within the binding site, providing a more rigorous estimation of the binding free energy (ΔG). A deeper understanding of how substituents influence a compound's electronic properties, pKa, and binding affinity is crucial for the rational design of more potent and selective biologically active molecules.

Table 1: Example of Predicted Binding Affinities and Interactions for a Ligand with a Target Protein Note: This table presents illustrative data typical of molecular docking studies and does not represent actual results for this compound.

Ligand PosePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
1-8.5Arg120, Tyr355Hydrogen Bond, π-π Stacking
2-7.9Ser110, Leu240Hydrogen Bond, Hydrophobic
3-7.2Gln102, Phe350Hydrogen Bond, Hydrophobic

Structure-Based Ligand Design Rationalization

The insights gained from predicting binding modes and affinities are fundamental to structure-based ligand design. By analyzing the computed interaction patterns of this compound with a target receptor, chemists can make rational modifications to its structure to enhance its biological activity.

The key structural features of this compound—the carboxylic acid group, the fluorine atom, and the phenyl ring—each play a distinct role in molecular interactions.

Carboxylic Acid Group: This group is a potent hydrogen bond donor and acceptor and can engage in crucial interactions with polar residues in a protein's active site.

Fluorine Atom: The highly electronegative fluorine atom can alter the molecule's electronic profile, modulate its lipophilicity, and potentially form specific interactions like halogen bonds or C—H⋯F contacts. nih.gov The carbon-fluorine bond can also lead to increased metabolic stability in drug candidates.

Phenyl Ring: The biphenyl (B1667301) scaffold can participate in hydrophobic and π-π stacking interactions with aromatic residues of the target protein, contributing significantly to binding affinity.

Computational models can rationalize how these features contribute to binding and guide the design of new derivatives. For example, if modeling suggests a nearby pocket in the active site is unoccupied, the phenyl ring could be substituted with a larger group to achieve additional favorable interactions. Conversely, if a steric clash is predicted, the scaffold can be modified to better fit the binding site. This iterative process of computational prediction and synthetic modification is a cornerstone of modern drug discovery.

Advanced Intermolecular Interaction Analysis

In the solid state, the arrangement of molecules within a crystal lattice is governed by a complex network of non-covalent interactions. Advanced computational techniques like Hirshfeld surface analysis and energy framework calculations provide a detailed quantitative and qualitative understanding of these crystal packing forces.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable method for visualizing and quantifying the various intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, providing a visual representation of intermolecular contacts; short contacts, indicative of strong interactions like hydrogen bonds, are typically highlighted in red. nih.gov

Table 2: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Biphenyl Carboxylic Acid Compound Note: Data is based on findings for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid and is illustrative of the type of data obtained from this analysis. nih.gov

Interaction TypePercentage Contribution (%)
H···H39.7
C···H/H···C39.0
O···H/H···O18.0
Other3.3

Energy Framework Calculations for Crystal Lattice Interactions

To further probe the energetics of the crystal structure, energy framework calculations can be performed. This method computes the interaction energies between a central molecule and its neighbors in the crystal lattice, providing a quantitative measure of the crystal's stability. The total interaction energy is typically broken down into its physical components: electrostatic, polarization, dispersion, and repulsion.

These calculations can reveal the dominant forces responsible for the crystal's architecture. For many organic molecular crystals, dispersion forces are the most significant contributors to the lattice energy. nih.govresearchgate.net The results are often visualized as energy frameworks, where cylinders connect the centroids of interacting molecules, with the cylinder's size and color representing the strength of the interaction. This provides an intuitive 3D picture of the crystal's energetic landscape and highlights the most significant packing motifs.

Table 3: Example of Calculated Interaction Energy Components for a Molecular Crystal Note: This table presents illustrative data based on typical energy framework calculations for organic crystals and does not represent actual results for this compound. researchgate.net

Energy ComponentInteraction Energy (kJ/mol)
Electrostatic/Coulombic-35.5
Polarization-40.2
Dispersion-144.1
Repulsion67.4
Total Lattice Energy -152.3

Medicinal Chemistry and Biological Activity Investigations of 4 Fluoro 3 Phenylbenzoic Acid and Its Analogues

Anti-Inflammatory Properties and Mechanisms of Action

The investigation into 4-fluoro-3-phenylbenzoic acid and its analogues is rooted in the quest for more effective and safer anti-inflammatory agents. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins (B1171923) that mediate inflammation and pain. However, this mechanism is also linked to significant gastrointestinal side effects. nih.gov Research has explored novel strategies to mitigate these adverse effects while enhancing therapeutic benefits, leading to the development of multi-target compounds.

In Vitro and In Vivo Anti-Inflammatory Efficacy

Analogues of this compound have demonstrated significant anti-inflammatory effects in both laboratory (in vitro) and animal (in vivo) models. A key compound in this class, ARN2508, which is a propanoic acid derivative, has been shown to exert profound anti-inflammatory effects in mouse models of inflammatory bowel disease. nih.gov The design of these molecules often involves creating a hybrid scaffold that combines the structural features of known inhibitors of different inflammatory targets. This approach aims to produce a synergistic effect that is more potent and has a better safety profile than single-target agents.

Inhibition of Specific Inflammatory Pathways

The primary inflammatory pathways targeted by these compounds are the cyclooxygenase (COX-1 and COX-2) and the fatty acid amide hydrolase (FAAH) pathways. COX-1 and COX-2 are enzymes that convert arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov FAAH is the main enzyme responsible for breaking down endocannabinoids like anandamide, which have anti-inflammatory properties. nih.gov By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory prostaglandins. Simultaneously, by inhibiting FAAH, they increase the levels of endocannabinoids, which can help resolve inflammation and reduce pain. nih.gov The dual blockade of FAAH and COX has been identified as a promising therapeutic strategy for treating both neuropathic and inflammatory pain. nih.gov

Multi-Target Pharmacological Approaches (e.g., FAAH-COX Inhibition)

The development of multi-target FAAH-COX inhibitors represents an innovative strategy to combat inflammation and pain while minimizing side effects. nih.gov The rationale is that the simultaneous inhibition of FAAH enhances the therapeutic actions of COX inhibitors and reduces their gastrointestinal toxicity. nih.gov This is achieved by increasing the levels of protective FAAH substrates, such as anandamide, which have cytoprotective effects in the gastrointestinal tract. nih.gov

ARN2508, a prominent analogue, was designed by merging the key structural elements of a FAAH inhibitor and the NSAID flurbiprofen. nih.gov Its S-enantiomer, (S)-ARN2508, is a highly potent inhibitor of both FAAH and COX enzymes. nih.gov However, modifications to the core structure significantly impact its activity. A carboxylic analogue, 3-fluoro-4-[3-(hexylcarbamoyloxy)phenyl]benzoic acid, which is closely related to the subject compound, was found to be a potent FAAH inhibitor but lost its activity against COX enzymes. This highlights the stringent structural requirements for dual-target activity, particularly the need for a propionic or acetic acid group for effective COX inhibition.

Table 1: In Vitro Inhibitory Activity of this compound Analogues
CompoundTarget EnzymeIC₅₀ (nM)
ARN2508 (racemic)FAAH31
COX-112
COX-2420
3-fluoro-4-[3-(hexylcarbamoyloxy)phenyl]benzoic acidFAAH85
COX-1Inactive
COX-2Inactive

Enzyme Inhibition Studies

Beyond inflammation, the structural motifs present in this compound have been explored for their potential to inhibit other classes of enzymes involved in distinct biological processes.

Tyrosinase Inhibitory Effects in Melanin (B1238610) Biosynthesis

Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in the production of melanin, the pigment responsible for coloration in skin and hair. mdpi.comnih.gov The overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors a subject of interest for both pharmaceutical and cosmetic applications. mdpi.com

Research has shown that specific structural features, such as a 4-fluorophenyl group, can be beneficial for tyrosinase inhibition. mdpi.com Studies on related compounds have demonstrated that incorporating a 3-chloro-4-fluorophenyl fragment into different chemical scaffolds can significantly enhance inhibitory activity against tyrosinase from Agaricus bisporus (a common model). mdpi.com For instance, new benzamide (B126) compounds containing the 3-chloro-4-fluorophenyl moiety achieved potent IC₅₀ values, ranging from 0.19 to 1.72 μM. mdpi.com While direct studies on this compound are not extensively documented in this context, the established potency of the closely related 3-chloro-4-fluorophenyl motif suggests that this class of compounds warrants further investigation as potential tyrosinase inhibitors. mdpi.comnih.gov

Inhibition of Glutamate (B1630785) Transporters (EAAT-2)

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its extracellular concentration is tightly regulated to prevent excitotoxicity, a process that can lead to neuronal damage. nih.govfrontiersin.org The excitatory amino acid transporter 2 (EAAT2), also known as GLT-1, is the most abundant glutamate transporter in the brain and is responsible for approximately 90% of glutamate uptake. nih.govfrontiersin.org Dysfunction or reduced expression of EAAT2 has been implicated in various neurodegenerative diseases. nih.govfrontiersin.org

Consequently, molecules that can modulate EAAT2 activity are of significant therapeutic interest. Selective inhibitors of EAAT2, such as dihydrokainic acid (DHK), are used as research tools to understand the transporter's role in synaptic function. nih.gov However, a review of the scientific literature indicates that specific investigations into the inhibitory effects of this compound or its direct analogues on the EAAT2 glutamate transporter have not been a primary focus of published research.

SARS-CoV-2 Nsp14 Methyltransferase Inhibition

The global search for effective antiviral agents against SARS-CoV-2 has led to the investigation of various viral proteins as potential drug targets. One such target is the non-structural protein 14 (Nsp14), a bifunctional enzyme with both 3'-to-5' exoribonuclease (ExoN) and N7-methyltransferase (N7-MTase) activities. The N7-MTase function is crucial for the capping of viral RNA, a process that is essential for viral replication and evasion of the host's innate immune system. Inhibition of Nsp14 methyltransferase activity is therefore considered a promising strategy for the development of novel anti-COVID-19 therapeutics.

While direct studies on the inhibitory activity of this compound against SARS-CoV-2 Nsp14 are not extensively documented in publicly available research, the exploration of various small molecules as Nsp14 inhibitors provides a basis for considering its potential. Research has identified that certain benzoic acid derivatives can act as inhibitors of this enzyme. For instance, structure-guided design has led to the development of 3-(adenosylthio)benzoic acid derivatives that exhibit inhibitory activity against Nsp14. These compounds are designed to mimic the natural substrate, S-adenosyl-methionine (SAM), and bind to the SAM-binding pocket of the enzyme.

The chemical structure of this compound, featuring a biphenyl (B1667301) scaffold, presents an interesting motif for potential interaction with the Nsp14 enzyme. The design of bisubstrate inhibitors, which occupy both the SAM and mRNA-binding sites of Nsp14, has been explored, and biphenyl derivatives could potentially fit into this category. The phenyl group at the 3-position could theoretically engage with the mRNA binding groove, while the fluorinated benzoic acid moiety could interact with the SAM-binding site. However, without specific experimental data, the inhibitory potential of this compound against SARS-CoV-2 Nsp14 remains speculative and warrants further investigation through in vitro screening and molecular docking studies.

Anticancer Potential and Apoptosis Induction in Cell Lines

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Biphenyl carboxylic acids have emerged as a promising scaffold in the design of such agents. ajgreenchem.com These compounds form the structural basis of numerous molecules with a wide range of pharmacological activities. ajgreenchem.com

Furthermore, a derivative of the target compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a potent and selective inhibitor of Aurora A kinase, a key regulator of cell division. globalscientificjournal.com This compound was found to arrest the cell cycle at the G1 phase and induce apoptosis in the MCF-7 human breast cancer cell line. globalscientificjournal.com Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells, and its induction is a hallmark of many effective anticancer drugs. The pro-apoptotic activity of this related compound suggests that the core fluoro-quinazoline carboxylic acid scaffold, which can be derived from fluorinated benzoic acids, is a promising framework for the development of new anticancer therapies. These findings underscore the potential of this compound and its analogues as candidates for future anticancer drug discovery and development, warranting further investigation into their effects on various cancer cell lines and their mechanisms of action, including apoptosis induction.

Table 1: Anticancer Activity of a Related Fluoroquinazoline Carboxylic Acid Derivative

CompoundTarget Cancer Cell LineIC50 (µM)Effect
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7 (Breast Cancer)168.78Cell cycle arrest at G1 phase, Apoptosis induction

Data sourced from a study on a structurally related compound to indicate the potential of the chemical class. globalscientificjournal.com

Antimicrobial Activity Studies

The rise of antibiotic resistance in pathogenic bacteria poses a significant threat to global health, necessitating the discovery and development of new antimicrobial agents. Fluorinated benzoic acid derivatives have been explored as a source of such compounds.

A study focused on the synthesis and evaluation of a series of hydrazide-hydrazones derived from 4-fluorobenzoic acid revealed their potential as antimicrobial agents. nih.gov While this study does not specifically test this compound, it establishes that the 4-fluorobenzoic acid moiety can serve as a building block for compounds with antimicrobial properties. The introduction of different substituents onto this core structure allows for the modulation of antimicrobial activity.

The antimicrobial effects of benzoic acid derivatives are influenced by their chemical structure, including the nature and position of substituents on the aromatic ring. For instance, the presence of a fluorine atom can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate bacterial cell membranes. The phenyl group at the 3-position of this compound further increases its lipophilicity and could influence its interaction with bacterial targets. Further research is needed to directly assess the antimicrobial spectrum and potency of this compound against a range of pathogenic bacteria and to elucidate its mechanism of action.

Table 2: Antimicrobial Activity of Hydrazone Derivatives of 4-Fluorobenzoic Acid

Compound TypeTarget MicroorganismsGeneral Activity
Hydrazide-hydrazones of 4-fluorobenzoic acidVarious pathogenic bacteriaPotential antimicrobial agents

This table is based on findings from a study on derivatives of 4-fluorobenzoic acid, suggesting the potential of this chemical class. nih.gov

Receptor Antagonism (e.g., PPARγ Specific Antagonism)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating metabolism, inflammation, and cellular differentiation. PPARγ, in particular, is a well-established target for the treatment of type 2 diabetes. While agonists of PPARγ, such as the thiazolidinediones, have been used clinically, they are associated with certain side effects. This has spurred interest in the development of PPARγ antagonists as potential therapeutic agents for various conditions, including cancer and neurodegenerative diseases.

There is currently no direct evidence in the scientific literature to suggest that this compound acts as a specific antagonist of PPARγ. However, the biphenyl carboxylic acid scaffold is present in some known PPAR antagonists. For example, novel biphenylcarboxylic acid derivatives have been designed and synthesized as PPARδ selective antagonists. This indicates that the biphenyl moiety can be accommodated within the ligand-binding domain of PPARs and can be functionalized to elicit an antagonistic effect.

Investigation of Biological Impact of Fluorine Atom on Drug Molecules

The introduction of fluorine atoms into drug molecules is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. nih.gov The unique characteristics of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. By strategically placing a fluorine atom at a metabolically vulnerable position in a molecule, its metabolic stability can be increased, leading to a longer half-life and improved pharmacokinetic profile.

Binding Affinity: The high electronegativity of fluorine can alter the electron distribution within a molecule, influencing its ability to interact with biological targets. nih.gov Fluorine can participate in various non-covalent interactions, including hydrogen bonds (acting as a weak hydrogen bond acceptor) and dipole-dipole interactions, which can enhance the binding affinity of a drug to its target receptor or enzyme.

Lipophilicity and Bioavailability: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase the lipophilicity of an aliphatic chain, it often has a more complex effect on aromatic rings. The introduction of a fluorine atom can alter the pKa of nearby functional groups, which in turn can affect a molecule's solubility and membrane permeability, ultimately influencing its oral bioavailability. In the case of this compound, the fluorine atom on the benzoic acid ring would be expected to influence its acidity and lipophilicity, which could have significant implications for its biological activity and pharmacokinetic properties.

Structure Activity Relationship Sar and Drug Design Principles for 4 Fluoro 3 Phenylbenzoic Acid Analogues

Systematic Modification of Substituents for Target Selectivity

Systematic modification of the 4-fluoro-3-phenylbenzoic acid scaffold is a key strategy to enhance target selectivity. This involves altering substituents on either of the two phenyl rings to optimize interactions with a specific biological target while minimizing off-target effects.

Research on biphenyl (B1667301) mannosides as FimH antagonists, for instance, has shown that diverse modifications to the biphenyl core can significantly impact binding affinity and, consequently, selectivity. nih.gov In one study, various amide derivatives of a biphenyl carboxylic acid were synthesized to explore the impact of different functional groups on activity. While some modifications, like the introduction of a hydroxyethyl (B10761427) amide, maintained potency, others, such as more hydrophobic tertiary amides, led to a significant decrease in activity. nih.gov This highlights the sensitivity of target recognition to even subtle structural changes.

Similarly, in the development of URAT1 inhibitors, a series of novel biphenyl carboxylic acid derivatives were designed by incorporating a variety of aromatic moieties to explore the hydrophobic portion of the molecule. mdpi.com This systematic approach allows for the mapping of the target's binding pocket and the identification of substituents that confer the highest selectivity.

The synthesis of a small molecule library of biphenyl carboxylic acids with a range of substituents for screening against cancer cell lines further illustrates this principle. ajgreenchem.com By evaluating a diverse set of analogues, researchers can identify key structural features required for the desired biological effect and refine the lead structure for improved selectivity.

A study on biphenyl antimicrobial peptidomimetics also demonstrated the importance of substituent positioning for selectivity. By synthesizing and testing various positional isomers, it was found that the spatial arrangement of hydrophobic and hydrophilic groups had a marked impact on the spectrum of activity against different bacterial strains. nih.gov

Table 1: Effect of Systematic Substituent Modification on Biological Activity of Biphenyl Carboxylic Acid Analogues

Lead ScaffoldTargetModificationOutcome on Activity/SelectivityReference
Biphenyl mannosideFimHHydroxyethyl amide at carboxylic acidEquipotent to lead compound nih.gov
Biphenyl mannosideFimHTertiary piperazine (B1678402) amide at carboxylic acidLargely decreased potency nih.gov
Biphenyl carboxylic acidURAT1Incorporation of various aromatic moietiesIdentification of potent inhibitors mdpi.com
Biphenyl amphiphileBacteriaVaried positional isomers of substituentsAltered spectrum of antimicrobial activity nih.gov

Positional Effects of Fluorine and Other Functional Groups on Biological Potency

The position of the fluorine atom and other functional groups on the this compound framework is a critical determinant of biological potency. The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, mean that its placement can have profound effects on the molecule's conformation, electronic distribution, and metabolic stability. nih.gov

In the development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as HIV-1 non-nucleoside reverse transcriptase inhibitors, the position of the fluorine atom on the biphenyl ring was found to be crucial. nih.gov For example, shifting a fluorine substituent from the 2'- to the 3'- or 4'-position resulted in a significant reduction in inhibitory activity. nih.gov This underscores the precise geometric requirements for optimal interaction with the binding site.

Furthermore, studies on fluorinated analogues of 4-chlorobiphenyl (B17849) (PCB3) have shown that fluoro-substitution can affect the planarity of the biphenyl system. nih.gov The dihedral angle between the two phenyl rings is a key factor in the biological activity of many biphenyl compounds. While ortho-fluoro substitution was found to cause only minor changes in planarity compared to the larger chlorine atom, these subtle conformational effects can be sufficient to alter binding affinity for a target receptor. nih.gov

The "ortho-effect" observed in substituted benzoic acids, where nearly all ortho-substituents increase the acidity of the carboxylic acid, can also influence biological potency. libretexts.org This increased acidity can enhance the strength of ionic or hydrogen bonding interactions with a biological target.

Influence of Substituent Nature on Binding Interactions

The nature of the substituents on the this compound scaffold directly influences the types and strengths of binding interactions with a biological target. These interactions can include hydrogen bonds, ionic bonds, hydrophobic interactions, and π-π stacking.

The carboxylic acid group is a key feature, often acting as a hydrogen bond donor and acceptor, or forming salt bridges with positively charged residues in a binding pocket. The acidity of the carboxylic acid, and thus its ability to engage in these interactions, is modulated by other substituents on the phenyl rings. libretexts.org Electron-withdrawing groups, such as the fluorine atom in this compound, increase the acidity of the carboxyl group, which can lead to stronger ionic interactions. libretexts.orgresearchgate.net Conversely, electron-donating groups decrease acidity. libretexts.orglibretexts.org

In a study of biphenyl mannoside FimH inhibitors, X-ray crystallography revealed a crucial π-π stacking interaction between a tyrosine residue (Tyr48) of the protein and the second phenyl ring of the inhibitor. nih.gov Additionally, a tight hydrogen bond was observed between an arginine residue (Arg98) and the carbonyl of the ester linkage. nih.gov This illustrates how specific substituents can be tailored to engage in highly directional and stabilizing interactions.

The introduction of a 4-cyano-difluorobiphenyl group in a series of HIV-1 inhibitors was found to promote critical π–π stacking and hydrophobic interactions within the binding pocket of the reverse transcriptase enzyme. nih.gov The fluorine atoms themselves can also participate in weak hydrogen bonds with suitable donors.

Rational Design of Hybrid Scaffolds for Multi-Target Modulation

A promising strategy in drug design is the creation of hybrid molecules that combine two or more pharmacophores into a single chemical entity. This approach can lead to compounds with multi-target activity, potentially offering improved efficacy or a means to combat drug resistance. The this compound scaffold can serve as a core component in the design of such hybrid molecules.

The principle of molecular hybridization has been successfully applied in the development of anti-inflammatory agents by integrating a benzimidazole (B57391) scaffold (a pharmacophore for COX and LOX inhibitors) with a phthalimide (B116566) subunit from thalidomide (B1683933) (a TNF-α inhibitor). nih.gov A similar approach could involve linking the this compound moiety to another pharmacophore known to interact with a different but complementary biological target.

In the field of oncology, hybrid molecules containing a naphthoquinone scaffold have been designed to target multiple pathways in cancer cells. mdpi.com By covalently linking different bioactive moieties, researchers aim to create synergistic effects. The design of novel URAT1 inhibitors through pharmacophore fusion is another example of this rational approach. mdpi.com

The design of such hybrids requires careful consideration of the linker used to connect the pharmacophores, as its length and flexibility can be critical for allowing each component to adopt the optimal conformation for binding to its respective target.

Lead Optimization Strategies based on SAR Insights

Once a lead compound with promising activity is identified, lead optimization is undertaken to improve its drug-like properties, such as potency, selectivity, and pharmacokinetics. The SAR data gathered from initial screening and systematic modifications are essential for guiding this process.

In the optimization of biphenyl mannoside FimH antagonists, the initial lead compound was modified based on X-ray crystal structure data to enhance its binding affinity. nih.gov This structure-based design approach allowed for the rational introduction of substituents to exploit specific interactions within the binding pocket.

An extensive SAR study of spirooxindole-based MDM2 inhibitors provides a powerful example of successful lead optimization. nih.gov Through systematic exploration of different substituents on the core scaffold, a compound with very high affinity (Ki < 1 nM), potent cellular activity, and an excellent oral pharmacokinetic profile was discovered and advanced into clinical trials. nih.gov These examples underscore the iterative process of design, synthesis, and testing that is central to lead optimization, heavily relying on the insights gained from SAR.

Stereochemical Considerations in Biological Activity

Stereochemistry can play a pivotal role in the biological activity of drug molecules, as biological systems, such as enzymes and receptors, are chiral. If analogues of this compound are synthesized that contain one or more chiral centers, it is highly likely that the different stereoisomers will exhibit different biological activities.

For instance, 3'-Hydroxy-biphenyl-4-carboxylic acid is a chiral molecule that can exist as two enantiomers. biosynth.com The spatial arrangement of the hydroxyl group will likely lead to differential interactions with a chiral binding site.

A clear demonstration of the importance of stereochemistry comes from studies on the isomers of 3-Br-acivicin. mdpi.com In this case, only the (5S, αS) isomers displayed significant antiplasmodial activity. This stereoselectivity was attributed not only to differences in target binding but also to stereoselective uptake by the parasite, which is mediated by an L-amino acid transport system. mdpi.com

Therefore, if modifications to the this compound scaffold introduce chirality—for example, by adding a substituted alkyl chain or a chiral cyclic moiety—it is imperative to either separate the stereoisomers and test them individually or to employ stereoselective synthesis to produce the desired isomer. The assumption that a racemic mixture will have the same activity as its most active component is often incorrect, as the less active isomer can sometimes contribute to off-target effects or even antagonize the active isomer.

Material Science Applications and Advanced Materials Research Involving 4 Fluoro 3 Phenylbenzoic Acid

Precursors for Fluorinated Polymers and Advanced Materials

The incorporation of fluorine into polymer structures is a well-established strategy for enhancing material properties. 4-Fluoro-3-phenylbenzoic acid acts as a valuable precursor in this context, contributing to the creation of materials with superior performance characteristics.

The introduction of fluorine atoms into organic compounds is known to significantly alter their physical and chemical properties. The strong carbon-fluorine bond enhances the thermal stability and chemical resistance of the resulting materials. While direct studies on polymers synthesized specifically from this compound are not extensively detailed in available literature, the general principle holds that incorporating such fluorinated monomers can lead to polymers with improved durability under harsh thermal and chemical conditions. The fluorine atom's high electronegativity and the stability of the C-F bond contribute to these enhanced characteristics, which are crucial for high-performance material applications.

Fluorinated compounds are widely explored for creating materials with hydrophobic or water-repellent surfaces. The low surface energy of fluorine-containing materials is key to this property. Research into fluorinated benzoic acids, in general, includes their potential for developing new materials with specific characteristics like enhanced hydrophobicity. Superhydrophobic coatings, which exhibit extreme water repellency, are often created using fluorinated compounds. For instance, silica nanoparticles functionalized with fluoroalkylsilanes have been used to create such coatings. mdpi.com While specific applications of this compound in this area are not detailed, its fluorinated structure makes it a candidate for research into hydrophobic material development.

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. These materials are of great interest due to their high porosity, large surface areas, and tunable structures, making them suitable for applications in gas storage, catalysis, and sensing.

This compound, with its carboxylic acid group, can act as an organic linker in the synthesis of these materials. The synthesis of MOFs and coordination polymers often involves solvothermal or hydrothermal methods where the metal salt and the organic linker are reacted in a solvent under heat and pressure. rroij.com The choice of linker is critical as it dictates the topology and properties of the resulting framework. While numerous benzoic acid derivatives have been used to create a vast array of MOFs, rsc.orgnih.gov specific examples detailing the use of this compound as the primary ligand are not prevalent in the reviewed literature. However, the fundamental chemistry of its carboxylic acid group allows it to coordinate with metal centers to form these extended networks. rsc.orgdoi.orgrsc.org

Photophysical Properties and Luminescent Material Development

Luminescent materials, which emit light upon excitation, are essential for various technologies, including displays, lighting, and sensors. cnrs-imn.fr The incorporation of fluorinated organic ligands into luminescent complexes and coordination polymers can influence their photophysical properties.

The photophysical properties of materials derived from fluorinated aromatic compounds can be complex. The introduction of fluorine can alter the electronic characteristics of a molecule, thereby affecting its absorption and emission spectra. In luminescent coordination polymers, the organic ligand often acts as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light. rsc.org This process, known as fluorescence resonance energy transfer (FRET) or photoinduced electron transfer (PET), is a key mechanism in the functionality of many luminescent materials. rsc.org Studies on related fluorinated molecules show that their fluorescence properties are often solvent-dependent, a phenomenon known as fluorosolvatochromism. nih.gov The specific fluorescence and energy transfer mechanisms of materials derived directly from this compound would depend on the final structure of the material, including the choice of metal ion and the coordination environment.

Luminescent materials, including rare-earth complexes and coordination polymers, are investigated for their potential in display and lighting technologies. mdpi.com For example, europium complexes are known for their strong red light emission, while terbium complexes emit green light, making them suitable for use as light sources. mdpi.com The stability and efficiency of these materials are critical for practical applications. The design of the organic ligand plays a crucial role in sensitizing the metal ion's luminescence and protecting it from non-radiative decay pathways. While the direct application of this compound in commercial display and lighting devices is not documented, its structural motifs are relevant to the ongoing research and development of new luminescent materials with tailored properties.

Data Table of Material Properties

PropertyDescriptionRelevance of this compound
Thermal StabilityThe ability of a material to resist degradation at high temperatures.The strong C-F bond can enhance the thermal stability of polymers derived from this acid.
Chemical ResistanceThe ability of a material to resist degradation from chemical attack.Fluorination generally increases resistance to chemicals and solvents.
HydrophobicityThe property of a material to repel water.The fluorine atom contributes to low surface energy, a key factor for creating hydrophobic surfaces.
PorosityThe presence of voids or pores within a material.As a ligand in MOFs, it can help create porous structures for gas storage or catalysis.
LuminescenceThe emission of light by a substance not resulting from heat.Can be used as a ligand to create luminescent coordination polymers for sensing or lighting. cnrs-imn.frrsc.org

Magnetic Properties Investigations (e.g., Single-Molecule Magnets)

A comprehensive review of scientific literature reveals a notable absence of research focused on the magnetic properties of coordination complexes or materials incorporating this compound. Specifically, there are no available studies investigating the potential for such compounds to exhibit behaviors characteristic of single-molecule magnets (SMMs).

Single-molecule magnets are individual molecules that can function as tiny, classical magnets at low temperatures. This behavior arises from a combination of a high-spin ground state and a large magnetic anisotropy, which creates an energy barrier to the reversal of the magnetization. The design and synthesis of new SMMs is an active area of research, with potential applications in high-density data storage, quantum computing, and spintronics.

Despite the interest in developing new SMMs and the vast array of organic ligands that have been explored for this purpose, this compound has not been featured in such investigations to date. The scientific community has extensively studied various substituted benzoic acid ligands in the context of molecular magnetism. However, the specific electronic and steric effects that would arise from the fluoro and phenyl substituents at the 4- and 3-positions of the benzoic acid core in this particular compound have not been characterized in a magnetic context.

Consequently, there is no experimental data, such as magnetic susceptibility measurements or magnetization hysteresis loops, for any coordination complexes of this compound. As a result, no data tables of magnetic parameters can be provided. The potential of the 4-fluoro-3-phenylbenzoate ligand to promote the necessary electronic and structural features for SMM behavior in coordination with paramagnetic metal ions remains an open and unexplored area of materials science research.

Future Research Directions and Emerging Applications of 4 Fluoro 3 Phenylbenzoic Acid

The unique structural attributes of 4-fluoro-3-phenylbenzoic acid, which include a fluorinated biphenyl (B1667301) scaffold and a carboxylic acid functional group, position it as a compound of significant interest for future scientific exploration. The strategic placement of the fluorine atom and the phenyl ring on the benzoic acid core imparts distinct electronic and steric properties that are yet to be fully harnessed. Emerging research is poised to delve into novel synthetic pathways, advanced material science, and expanded therapeutic roles, driven by the versatile chemical nature of this molecule. The integration of cutting-edge computational tools is also set to accelerate the discovery and optimization of its applications.

Q & A

Basic: What are the standard synthetic routes for 4-fluoro-3-phenylbenzoic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves halogenation or coupling strategies. A common approach is Suzuki-Miyaura cross-coupling between a fluorinated benzene derivative (e.g., 4-fluorophenylboronic acid) and a substituted benzoic acid precursor. For example:

  • Step 1: Prepare a brominated benzoic acid ester (e.g., methyl 3-bromobenzoate) to avoid carboxyl group interference during coupling.
  • Step 2: Use Pd(PPh₃)₄ as a catalyst with a base (e.g., Na₂CO₃) in a solvent mixture (toluene/ethanol) at 80–100°C for 12–24 hours .
  • Step 3: Hydrolyze the ester to the carboxylic acid using NaOH/EtOH under reflux.

Critical Factors:

  • Catalyst Loading: Higher Pd concentrations (>2 mol%) reduce side products but increase costs.
  • Temperature: Excess heat (>100°C) may degrade the fluorine substituent.
  • Yield Optimization: Yields range from 60–85%, with impurities often arising from incomplete coupling or ester hydrolysis. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:
Contradictions often stem from solvent effects , tautomerism , or crystal packing variations . To address this:

  • Comparative Analysis: Run NMR in deuterated DMSO and CDCl₃. The carboxylic proton (δ ~12–13 ppm in DMSO) may disappear in CDCl₃ due to exchange broadening.
  • Computational Validation: Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data. For example, the fluorine atom’s electronegativity induces deshielding in adjacent protons, which should align with calculated δ values .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry or substituent orientation by determining the crystal structure. Evidence from related fluorophenyl benzoic acids shows ortho-fluorine groups induce planar distortions in the benzene ring .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization: Use ethanol/water (7:3 v/v) as the solvent system. The compound’s solubility decreases sharply below 40°C, enabling high recovery (>90%). Monitor purity via melting point (mp: ~180–182°C; deviations >2°C indicate impurities) .
  • Column Chromatography: Employ silica gel with ethyl acetate/hexane (3:7) for polar byproducts. Rf values for the target compound typically range from 0.3–0.4.
  • Acid-Base Extraction: Dissolve crude product in NaOH (aq.), wash with DCM to remove non-acidic impurities, then re-acidify with HCl to precipitate the pure acid .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound in drug discovery?

Methodological Answer:

  • Core Modifications: Systematically vary substituents (e.g., replace fluorine with Cl, CF₃, or OCH₃) to assess electronic effects on bioactivity. For example, fluorinated analogs of benzoic acids show enhanced blood-brain barrier penetration in Alzheimer’s disease models .
  • In Vitro Assays: Test inhibition of target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory applications) using fluorescence-based assays. Include positive controls (e.g., indomethacin) and measure IC₃₀ values.
  • Molecular Docking: Model interactions with protein targets (e.g., COX-2 PDB: 5IKT). The fluorine atom’s small size and high electronegativity may enhance binding via halogen bonds with backbone carbonyls .

Basic: What analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • FT-IR: Confirm the carboxyl group (C=O stretch: ~1680–1700 cm⁻¹) and C-F bond (~1100–1200 cm⁻¹).
  • LC-MS: Use ESI-negative mode to observe [M-H]⁻ ions (theoretical m/z for C₁₃H₉FO₂: 232.06). Monitor for fragmentation peaks (e.g., loss of CO₂ at m/z 188).
  • ¹³C NMR: Identify the fluorine-coupled carbon (C-F, δ ~165 ppm, J ~245 Hz) and carboxyl carbon (δ ~170 ppm) .

Advanced: How can researchers address low solubility of this compound in biological assays?

Methodological Answer:

  • Prodrug Design: Synthesize methyl or ethyl esters to improve lipophilicity. Hydrolyze in vivo via esterases.
  • Co-solvent Systems: Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without cytotoxicity.
  • Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) to enhance bioavailability. Monitor release kinetics using dialysis membranes in PBS (pH 7.4) .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact. The compound may cause irritation (similar to fluorobenzoic acid derivatives) .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Spill Management: Neutralize spills with sodium bicarbonate, then collect with absorbent materials (e.g., vermiculite) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.